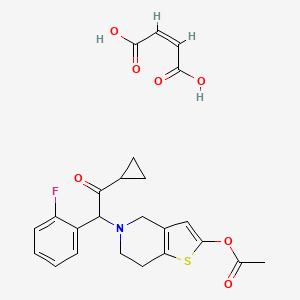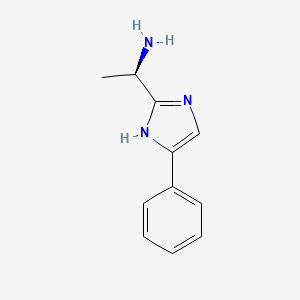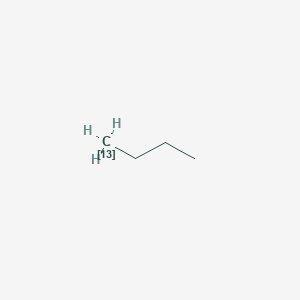
丁烷-1-13C
概述
描述
Butane-1-13C is a stable isotope of butane, a hydrocarbon with four carbon atoms . It has a linear formula of CH3CH2CH213CH3 . It is commonly used in medical, environmental, and industrial research due to its unique properties.
Molecular Structure Analysis
The molecular structure of Butane-1-13C is represented by the linear formula CH3CH2CH213CH3 . The 13C NMR spectrum of butane provides direct evidence of 2 different carbon atom environments in the butane molecule from 2 different chemical shifts (ppm) .
Physical And Chemical Properties Analysis
Butane-1-13C has a molecular weight of 59.11 . It has a vapor density of 2.11 (vs air), a vapor pressure of 51.6 psi (37.7 °C), and an autoignition temperature of 761 °F . Its boiling point is -0.5 °C (lit.) and its melting point is -138 °C (lit.) .
科学研究应用
分子内同位素分布
Julien等人(2020年)的研究开发了一种方法,用于测量天然气样品中丁烷同分异构体中13C的分子内分布。这种方法对于理解热成因天然气生成以及天然气储层中正丁烷和异丁烷的生物降解具有重要意义(Julien et al., 2020)。
催化剂上的正丁烷转化
Gabrienko等人(2020年)研究了13C标记的正丁烷在沸石催化剂上的转化。他们发现Zn2+/H-BEA催化剂比ZnO/H-BEA对正丁烷的转化更活跃,揭示了这一过程的动力学和途径(Gabrienko et al., 2020)。
海洋环境中的厌氧降解
Jaekel等人(2012年)研究了硫酸盐还原细菌在海洋环境中对丙烷和丁烷的厌氧降解。使用13C标记底物,他们证明了细菌在碳氢化合物降解中的作用,有助于我们理解受到油气渗漏影响的海洋生态系统中碳和硫循环(Jaekel et al., 2012)。
异构化研究
Brouwer(2010年)研究了使用HF-SbF5催化剂的正丁烷-1-13C的异构化。这项研究提供了有关烷基碳离子重排机制的见解,并有助于理解催化异构化过程(Brouwer, 2010)。
混合气体水合物
Kida等人(2016年)对甲烷和丁烷混合气体水合物进行了研究。他们使用固态13C NMR分析了客体组成对水合物晶格的影响,为开发气体水合物技术提供了宝贵信息(Kida et al., 2016)。
核磁共振光谱
Shu-lin(2010年)利用13C NMR光谱分析确定了特定化合物的化学结构。这种技术利用13C标记的物质如丁烷,在化学结构阐明中起着关键作用(Shu-lin, 2010)。
异构化动力学监测
Stepanov等人(2005年)利用13C MAS NMR光谱学监测了催化剂上正丁烷转化的动力学。这项研究对于理解工业催化剂上碳氢化合物转化的机制至关重要(Stepanov et al., 2005)。
反应机理分析
Kim等人(2001年)分析了使用13C标记的正丁烷的异构化机理,提供了有关反应途径和催化剂失活效应的见解(Kim et al., 2001)。
安全和危害
Butane-1-13C is classified as a flammable gas and a pressurized gas . It may be harmful if inhaled, absorbed through skin, or swallowed, and it may cause respiratory tract irritation, skin irritation, and eye irritation . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to consult a physician .
Relevant Papers
One relevant paper discusses the intramolecular 13C isotope distribution of butane isomers in natural gas samples . Another paper mentions the use of 13C-NMR spectroscopy for the analysis of butane . These papers provide valuable insights into the properties and applications of Butane-1-13C.
属性
IUPAC Name |
(113C)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468153 | |
| Record name | Butane-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butane-1-13C | |
CAS RN |
22612-53-9 | |
| Record name | Butane-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22612-53-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

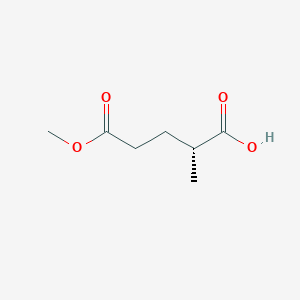
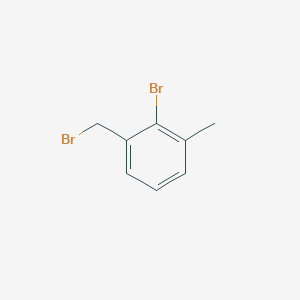
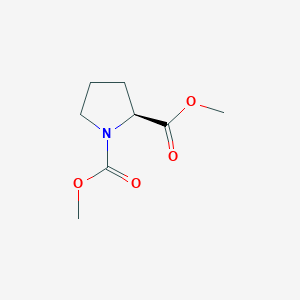
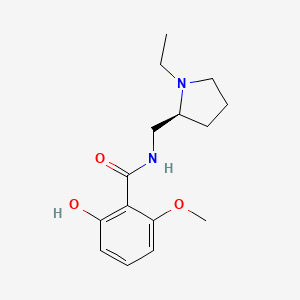

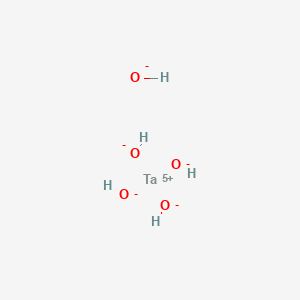
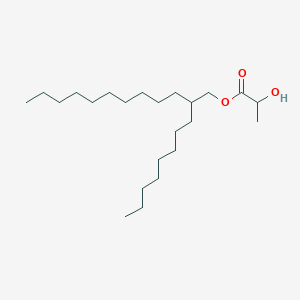
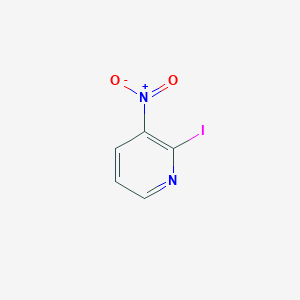
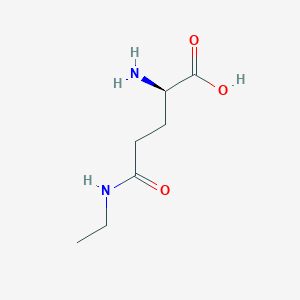
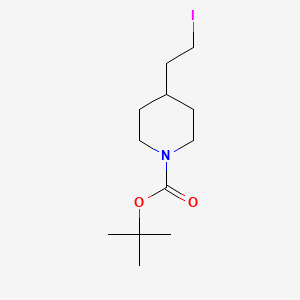
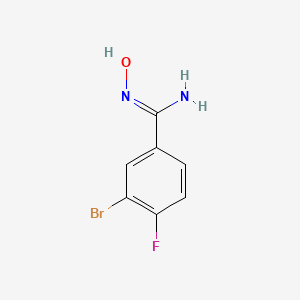
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)
